An In-depth Technical Guide to 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocyclic Scaffold
5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is a multifaceted heterocyclic compound that has garnered significant attention within the scientific community. Its unique molecular architecture, featuring a pyrazole core substituted with an amino group, a cyano group, and a chlorophenyl moiety, renders it a valuable building block in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of its physicochemical properties, established synthetic routes, and its pivotal role in the realms of drug discovery and agrochemical development. The strategic placement of its functional groups allows for diverse chemical modifications, making it a versatile precursor for generating libraries of compounds with potential therapeutic and commercial applications.[1] Pyrazole-containing compounds, in general, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, further highlighting the importance of this specific scaffold.[2][3]
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile is paramount for its effective utilization in research and development. These properties dictate its behavior in various chemical and biological systems, influencing factors such as solubility, stability, and bioavailability.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₄ | [4] |
| Molecular Weight | 218.64 g/mol | [4] |
| Physical State | Solid | [5] |
| Melting Point | 169-173 °C | [4] |
| Solubility in Water | Low solubility | [5] |
| Solubility in Organic Solvents | Soluble in DMSO | [5] |
| Odor | Odorless or very faint | [5] |
| Stability | Stable under normal conditions. Sensitive to light. | [5][6] |
Synthetic Protocols: A Step-by-Step Guide
The synthesis of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through various methodologies, often employing multi-component reactions that offer efficiency and atom economy. A prevalent and effective approach involves the one-pot condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[7][8]
One-Pot Three-Component Synthesis
This protocol outlines a representative one-pot synthesis, valued for its operational simplicity and high yields.[7]
Materials:
-
4-Chlorobenzaldehyde
-
Malononitrile
-
Phenylhydrazine
-
Ethanol (Solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 mmol).
-
Catalyst Introduction: Introduce a catalytic amount of L-Proline (e.g., 10 mol%) or a few drops of piperidine to the reaction mixture. The choice of catalyst can influence reaction time and yield.[3][8]
-
Reaction Progression: Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few minutes to a few hours, depending on the specific conditions.[3]
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Causality in Experimental Choices:
-
Solvent: Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its appropriate boiling point for reflux conditions if needed.
-
Catalyst: The use of an organocatalyst like L-proline or a base like piperidine is crucial for accelerating the rate of the condensation and cyclization steps, leading to higher yields in shorter reaction times.[3][8]
-
One-Pot Approach: This strategy is favored for its efficiency, as it avoids the need to isolate intermediates, thereby saving time and resources.
Caption: Application pathways of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Conclusion
5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile stands out as a heterocyclic compound of considerable scientific and commercial interest. Its well-defined physicochemical properties and accessible synthetic routes make it a valuable tool for chemists and pharmacologists. The versatility of its structure continues to be exploited in the development of novel therapeutics and agrochemicals, underscoring its importance as a key molecular scaffold. Further research into the derivatization of this compound is likely to uncover new applications and lead to the discovery of next-generation bioactive molecules.
References
-
Plem, S., Müller, D. and Murguía, M. (2015) Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
-
Ramoba, L. V., Nzondomyo, W. J., Serala, K., Macharia, L. W., & Manicum, A. L. E. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 2005-2015. [Link]
-
Various Authors. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]
-
Maleki, A., Kamalzare, M., & Ghamari, N. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 11(61), 38666-38676. [Link]
-
Gholipour, B., & Veisi, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(1), 224-234. [Link]
-
Li, Y., et al. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2025). Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles from N-Tosylhydrazones and Its Application in the Preparation of Ibrutinib. Semantic Scholar. [Link]
-
Methylamine Supplier. (n.d.). 5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile. [Link]
-
Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755811. [Link]
-
Gholipour, B., & Veisi, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]
-
Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 403-416. [Link]
-
Al-otaibi, A. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 345. [Link]
-
Chemcasts. (n.d.). 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. [Link]
-
Deshmukh, R. R., et al. (2019). One-pot of Three-component Synthesis of Novel Biologically Important 5-Amino-1,3-diaryl-1H-pyrazole-4-carbonitriles Using L-Proline Catalyst and their Antimicrobial Activity. Letters in Organic Chemistry, 16(11), 891-898. [Link]
-
Maleki, A., Kamalzare, M., & Ghamari, N. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Semantic Scholar. [Link]
-
Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21(3), 269-276. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 97 51516-67-7 [sigmaaldrich.com]
- 5. 5-Amino-3-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile Manufacturer & Supplier in China | Properties, Uses, Safety Data, COA, MSDS [nj-finechem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
